molecular formula C15H20FN3O2 B4018332 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine

Cat. No.: B4018332
M. Wt: 293.34 g/mol
InChI Key: GKEPGNPWYGNOGV-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a fluorine atom, a nitro group, and a pyrrolidinyl group

Properties

IUPAC Name

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-12-10-15(19(20)21)14(18-6-2-1-3-7-18)11-13(12)17-8-4-5-9-17/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEPGNPWYGNOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a fluorinated nitrobenzene compound under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitro group and fluorine atom play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: Shares the piperidine and pyrrolidinyl groups but lacks the fluorine and nitro substituents.

    1-(4-Fluorophenyl)piperidine: Contains the fluorine and piperidine rings but lacks the nitro and pyrrolidinyl groups.

    2-Nitro-5-(pyrrolidin-1-yl)phenyl derivatives: Similar structure but with variations in the substituents on the aromatic ring.

Uniqueness: 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both a nitro group and a fluorine atom enhances its reactivity and potential for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperidine
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